

Application Note: Quantification of Stearoylcarnitine in Plasma by LC-MS/MS

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Compound of Interest

Compound Name: Stearoyl-L-carnitine-d3

Cat. No.: B11942866

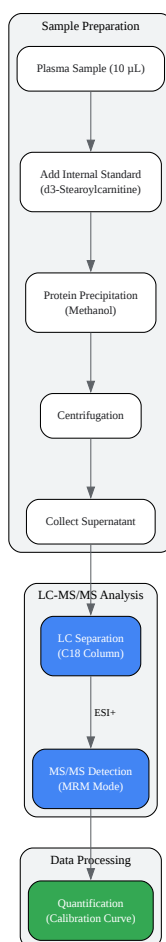
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Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note describes a robust and sensitive method for the quantification of stearoylcarnitine (C18:0) in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Stearoylcarnitine, a long-chain acylcarnitine, is a critical intermediate in mitochondrial fatty acid β -oxidation.[1][2] Its accurate quantification is essential for studying metabolic disorders, including fatty acid oxidation defects and conditions like type 2 diabetes.[3] This protocol employs a simple protein precipitation step for sample preparation, eliminating the need for derivatization, followed by a rapid chromatographic separation and detection by tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.[4][5] The method demonstrates excellent linearity, accuracy, and precision, making it suitable for high-throughput clinical and research applications.

Experimental Workflow

The overall experimental process, from sample collection to data analysis, is outlined below. This workflow is designed for efficiency and reproducibility.

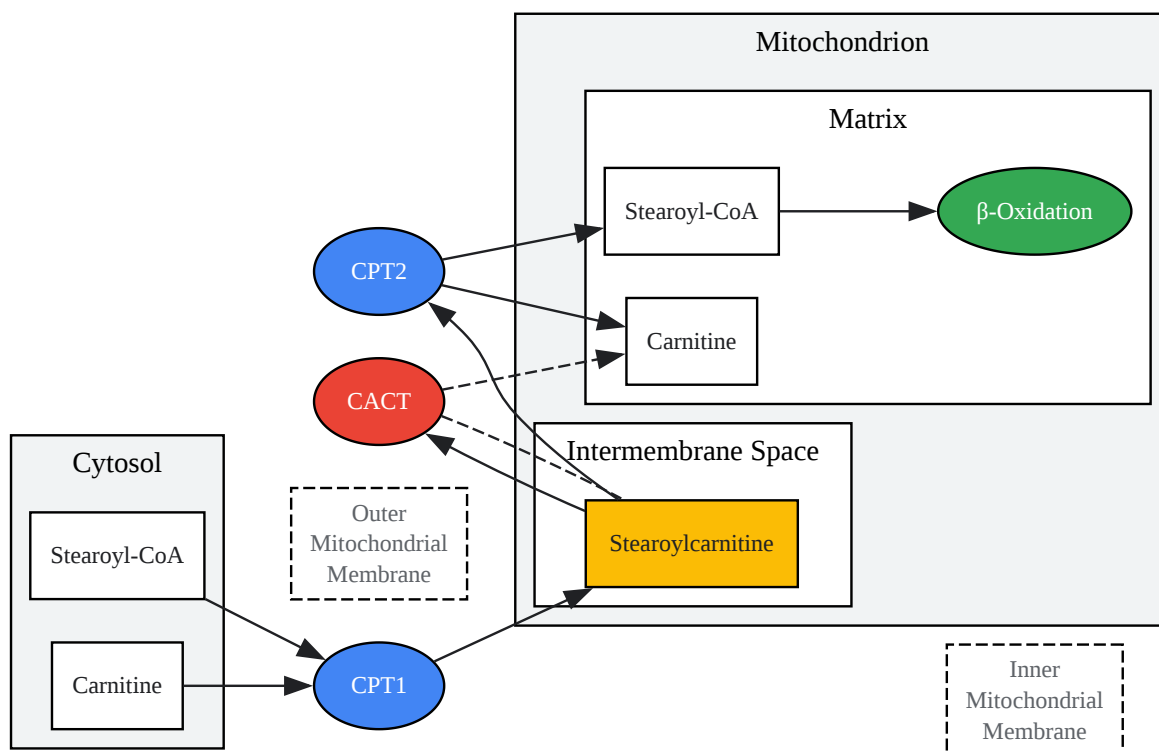


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Figure 1: Experimental workflow for stearoylcarnitine quantification.

Role in Fatty Acid Oxidation

Stearoylcarnitine is formed when stearoyl-CoA, an activated long-chain fatty acid, is conjugated to carnitine. This reaction is catalyzed by carnitine palmitoyltransferase 1 (CPT1) on the outer mitochondrial membrane. The resulting stearoylcarnitine is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT).[6] In the mitochondrial matrix, carnitine palmitoyltransferase 2 (CPT2) converts stearoylcarnitine back to stearoyl-CoA, which then enters the β -oxidation spiral to produce energy.[1]



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Figure 2: The carnitine shuttle for long-chain fatty acid transport.

Experimental Protocols

Materials and Reagents

- Stearoylcarnitine hydrochloride (Analytical Standard)
- d3-Stearoylcarnitine (Internal Standard, IS)
- Methanol (LC-MS Grade)
- Acetonitrile (LC-MS Grade)
- Formic Acid (LC-MS Grade)

- Ammonium Acetate (LC-MS Grade)
- Ultrapure Water
- Human Plasma (K2-EDTA)

Standard and Sample Preparation

- Stock Solutions: Prepare 1 mg/mL stock solutions of stearyl carnitine and d3-stearyl carnitine in methanol.
- Working Solutions:
 - Prepare calibration standards by serially diluting the stearyl carnitine stock solution with 50% methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
 - Prepare a working internal standard (IS) solution of d3-stearyl carnitine at 100 ng/mL in methanol.
- Sample Preparation:
 - Aliquot 10 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
 - Add 10 µL of the IS working solution (100 ng/mL d3-stearyl carnitine).
 - Add 480 µL of ice-cold methanol to precipitate proteins.[3]
 - Vortex for 20 seconds.
 - Centrifuge at 15,000 x g for 10 minutes at 4°C.[7]
 - Transfer 150 µL of the supernatant to an LC-MS vial for analysis.[3]

LC-MS/MS Conditions

A standard reversed-phase C18 column is effective for retaining and separating long-chain acylcarnitines like stearyl carnitine.[8][9]

- LC System: UHPLC System
- Column: C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
- Mobile Phase A: 0.1% Formic Acid in Water with 2.5 mM Ammonium Acetate[8]
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile with 2.5 mM Ammonium Acetate[8]
- Flow Rate: 0.4 mL/min
- Injection Volume: 2 µL
- Column Temperature: 50°C[8][9]

Time (min)	% Mobile Phase B
0.0	40
1.0	40
5.0	95
7.0	95
7.1	40
9.0	40

Table 1: LC Gradient Program.

- Mass Spectrometer: Triple Quadrupole Mass Spectrometer
- Ionization Mode: Electrospray Ionization, Positive (ESI+)
- Ion Source Temp: 500°C[10]
- Detection Mode: Multiple Reaction Monitoring (MRM)

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (V)
Stearoylcarnitine	484.4	85.1	100	63
d3-Stearoylcarnitine	487.5	85.1	100	63

Table 2: MS/MS Parameters for Stearoylcarnitine.[8] The m/z 85 fragment is a characteristic product ion for acylcarnitines.[8]

Method Performance

The method was validated for linearity, limit of quantification, accuracy, and precision. The results demonstrate the suitability of this method for the reliable quantification of stearoylcarnitine in plasma.

Parameter	Result
Linearity Range	1 - 1000 ng/mL
Correlation Coefficient (r^2)	> 0.995
Lower Limit of Quantification (LLOQ)	1 ng/mL
Accuracy (at LLOQ, LQC, MQC, HQC)	85 - 115%
Precision (at LLOQ, LQC, MQC, HQC)	< 15% RSD

Table 3: Summary of Method Validation Data. (Representative data based on similar published methods[5][10])

Conclusion

This application note provides a detailed protocol for the quantification of stearoylcarnitine in plasma using LC-MS/MS. The method is rapid, sensitive, and does not require complex sample derivatization, making it ideal for high-throughput analysis in both research and clinical settings. The robust performance characteristics ensure accurate and precise measurement of this key metabolite, facilitating further investigation into fatty acid metabolism and related diseases.

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